2,4-Diisopropyl-1-nitro-benzene
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-nitro-2,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-5-6-12(13(14)15)11(7-10)9(3)4/h5-9H,1-4H3 |
InChI Key |
JIXBHJLFDLAPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Isopropyl-1-methyl-2-nitrobenzene
- Structure : Methyl group at position 1, isopropyl at position 4, nitro at position 2.
- Key Differences: Replacement of one isopropyl group (in 2,4-diisopropyl derivative) with a methyl group reduces steric hindrance. The nitro group’s position (2 vs.
- Hypothesized Properties : Lower melting/boiling points compared to this compound due to reduced molecular symmetry and weaker van der Waals interactions .
1-Isopropyl-2-nitro-4-methylbenzene
- Structure : Isopropyl at position 1, methyl at position 4, nitro at position 2.
- Key Differences : Substituent positions create a distinct electronic profile. The nitro group at position 2 deactivates the ring, directing further substitutions to the less hindered positions (e.g., meta to nitro).
- Hypothesized Reactivity : Reduced solubility in polar solvents compared to this compound due to asymmetric substitution .
Functional Group Analogs
Isopropyl N-phenylcarbamate
- Structure : Carbamate group (-O(CO)NH-) attached to phenyl and isopropyl groups.
- Key Differences : Replacement of the nitro group with a carbamate introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
- Applications : Likely used as a pesticide or pharmaceutical intermediate, contrasting with the nitroaromatic’s role in explosives or dyes .
2-Methoxy-N,N-dimethylbenzamide
- Structure : Methoxy group at position 2, dimethylamide at position 1.
- Electronic Effects : Methoxy (electron-donating) and amide (electron-withdrawing) groups create a polarized ring, differing from the nitro-isopropyl synergy in this compound.
- Hypothesized Stability : Lower thermal stability than nitro derivatives due to weaker resonance stabilization .
Data Table: Structural and Hypothesized Property Comparison
| Compound Name | Substituents | Molecular Formula | Key Properties (Hypothesized) |
|---|---|---|---|
| This compound | 1-NO₂, 2/4-(CH(CH₃)₂) | C₁₂H₁₇NO₂ | High steric hindrance, moderate solubility |
| 4-Isopropyl-1-methyl-2-nitrobenzene | 2-NO₂, 1-CH₃, 4-(CH(CH₃)₂) | C₁₀H₁₃NO₂ | Lower melting point, higher reactivity |
| Isopropyl N-phenylcarbamate | Phenyl + carbamate + isopropyl | C₁₀H₁₃NO₂ | Polar, hydrogen-bonding capability |
| 2-Methoxy-N,N-dimethylbenzamide | 2-OCH₃, 1-N(CH₃)₂(CO) | C₁₀H₁₃NO₂ | Polarized ring, lower thermal stability |
Research Findings and Implications
- Steric Effects : Bulky isopropyl groups in this compound limit accessibility to the aromatic ring, reducing reaction rates in nucleophilic substitutions compared to methyl-substituted analogs .
- Electronic Effects : The nitro group’s strong electron-withdrawing nature stabilizes negative charges in intermediates, favoring meta-substitution in electrophilic reactions. This contrasts with methoxy or carbamate analogs, where electronic profiles direct substitutions to ortho/para positions.
- Applications : Nitroaromatics like this compound are critical in explosives and dyes, while carbamates and amides dominate agrochemical and pharmaceutical sectors .
Q & A
Q. How can researchers validate synthetic routes using isotopic labeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
